molecular formula C15H11Cl2N3O B12182348 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12182348
M. Wt: 320.2 g/mol
InChI Key: QQVSUJDNGIATIX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically involves heating the reactants at high temperatures, often exceeding 180°C, to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives, including this compound, often involves large-scale condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, some benzimidazole compounds inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of substituents on the benzimidazole ring. The presence of both 2,4-dichloro and 2-methyl groups enhances its biological activity and specificity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C15H11Cl2N3O/c1-8-18-13-5-3-10(7-14(13)19-8)20-15(21)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,19)(H,20,21)

InChI Key

QQVSUJDNGIATIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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